N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately 276.33 g/mol. This compound features an isoquinoline core structure, which is a bicyclic compound derived from quinoline, characterized by a nitrogen atom in the aromatic ring. The presence of the dimethylamino and carboxamide groups contributes to its unique properties and potential applications in various fields.
Research indicates that N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide exhibits various biological activities, particularly in pharmacology. It has been studied for its potential as:
The synthesis of N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide typically involves several steps:
These steps may vary based on specific laboratory protocols or desired yields.
N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide has several potential applications:
Interaction studies involving N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide have focused on its binding affinities with various biological targets:
These interactions are crucial for understanding the therapeutic potential and mechanism of action of this compound.
Several compounds share structural similarities with N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N,N-Diethyl-1-phenylisoquinoline-3-carboxamide | 89242-06-8 | Similar structure with diethyl substitution |
| N-(2-Dimethylaminoethyl)-1-methoxy-4-phenylisoquinoline-3-carboxamide | 78945-78-5 | Contains methoxy group; studied for similar biological activities |
| 1-(2,4-Dimethylphenyl)isoquinoline-4-carboxylic acid | Not specified | Variation with different aromatic substituents |
What sets N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide apart from these similar compounds is its specific combination of substituents and the resulting pharmacological profile. Its unique dimethylamino group enhances solubility and bioavailability, potentially leading to distinct therapeutic effects compared to its analogs.
Palladium-catalyzed dual C–H oxidative coupling has emerged as a pivotal strategy for constructing isoquinoline carboxamides. In this approach, isoquinoline N-oxides undergo simultaneous activation of two inert C–H bonds, enabling cross-coupling with formylamides. Yao et al. demonstrated that Pd(OAc)~2~ catalyzes the reaction between isoquinoline N-oxides and N,N-dimethylformamide (DMF) under aerobic conditions, yielding 1-carboxamides with high regioselectivity [1] [3]. The mechanism involves sequential C–H palladation at the C1 position of the isoquinoline N-oxide, followed by oxidative addition of the formylamide’s formyl C–H bond. Air acts as the terminal oxidant, regenerating the Pd(II) catalyst while avoiding stoichiometric metal oxidants [1]. This method eliminates the need for prefunctionalized substrates, offering a step-economical route to N,N-dimethyl-1-phenylisoquinoline-3-carboxamide precursors.
Formylamides serve as dual-function reagents in Pd-catalyzed carbamoylation, acting as both carbamoyl donors and coupling partners. The N-methyl groups in DMF enhance nucleophilicity at the formyl carbon, facilitating transmetallation with the Pd–isoquinoline intermediate [3]. Kinetic studies reveal that electron-rich formylamides accelerate the reaction, as evidenced by the superior performance of DMF compared to N-methylformamide [1]. Notably, the reaction tolerates diverse formylamides, including N,N-diethylformamide, enabling modular access to substituted carboxamides.
Acid-promoted direct C–H carbamoylation provides a metal-free alternative for synthesizing isoquinoline carboxamides. Wang et al. developed a method using isocyanides and HClO~4~ in water, achieving C3-selective carbamoylation of quinoxalin-2(1H)-ones [4]. While optimized for quinoxalinones, this protocol is adaptable to isoquinoline systems by substituting the substrate. The reaction proceeds via protonation of the isocyanide by HClO~4~, generating a nitrilium ion that undergoes nucleophilic attack by the isoquinoline’s C3 position [4]. Water enhances solubility of the protonated intermediates, while minimizing side reactions associated with organic solvents.
Table 1. Optimization of Acid-Promoted Carbamoylation Conditions
| Entry | Acid (1.0 equiv) | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | HCl | 90 | 50 |
| 2 | HClO~4~ | 90 | 85 |
| 3 | PTSA | 90 | 78 |
Data adapted from source [4].
The acid-mediated pathway proceeds through an oxonium ion intermediate, formed by protonation of the isocyanide’s α-carbon. This electrophilic species undergoes Friedel-Crafts-type alkylation with the isoquinoline’s aromatic ring, followed by tautomerization to yield the carboxamide [4]. Isotopic labeling studies confirm that the amide oxygen originates from water, underscoring the role of aqueous media in facilitating proton transfer [4].
Conformationally restricted derivatives of N,N-dimethyl-1-phenylisoquinoline-3-carboxamide are synthesized via Pd-catalyzed aminocarbonylation. Kollár et al. demonstrated that 1-iodoisoquinoline reacts with dimethylamine in the presence of PdCl~2~(PPh~3~)~2~ and XantPhos, yielding the target carboxamide in 89% isolated yield [6]. The bidentate XantPhos ligand mitigates steric hindrance around the Pd center, enabling efficient oxidative addition of the aryl iodide [6].
Table 2. Ligand Effects on Aminocarbonylation Efficiency
| Ligand | Conversion (%) | Yield (%) |
|---|---|---|
| PPh~3~ | 45 | 32 |
| XantPhos | 100 | 89 |
Data adapted from source [6].
Steric modulation is achieved through strategic ligand selection and substrate engineering. Bulky ligands like XantPhos enhance reactivity toward sterically hindered amines, while electron-withdrawing substituents on the isoquinoline scaffold accelerate oxidative addition [6]. Electronic effects are leveraged in the carbamoylation of 1-phenylisoquinoline-3-carbonyl chloride with dimethylamine, where the electron-deficient carbonyl carbon facilitates nucleophilic attack [6].
X-ray crystallographic analysis represents the most definitive method for determining the absolute three-dimensional structure of isoquinoline carboxamide compounds [1]. Crystallographic studies of related isoquinoline derivatives reveal critical structural parameters that are characteristic of this molecular framework.
Isoquinoline carboxamide compounds typically adopt crystalline arrangements in orthorhombic, monoclinic, or triclinic space groups [2] [3]. The analysis of methyl 4-phenylisoquinoline-3-carboxylate derivatives demonstrates typical crystallographic parameters: unit cell dimensions with a = 10.1449(2) Å, b = 11.6133(3) Å, c = 40.0056(9) Å, and volume = 4713.29(19) ų in space group Pbca [2]. These parameters indicate a relatively large unit cell consistent with the extended conjugated system of phenylisoquinoline structures.
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Space Group | Pbca [2] | Temperature | 302 K [2] |
| Unit Cell Volume | 4713.29(19) ų [2] | Density | 1.270 g/cm³ [2] |
| Z-value | 8 [2] | Bond Precision | 0.0029 Å [2] |
| Wavelength | 1.54178 Å [2] | R-factor | 0.0510 [2] |
The molecular geometry reveals planar isoquinoline ring systems with specific dihedral angles between aromatic rings. In related quinoline carboxamide structures, the quinoline and phenyl ring systems are observed to be almost coplanar with dihedral angles ranging from 39.44° to 82.45° [3] [4]. The isoquinoline ring system exhibits characteristic planarity with nitrogen atom positioning that influences intermolecular interactions [5].
Bond length analysis demonstrates typical aromatic carbon-carbon distances of approximately 1.40 Å within the isoquinoline framework, with carbon-nitrogen distances of approximately 1.38 Å [3]. The carboxamide group exhibits characteristic structural features with carbon-oxygen double bond lengths of approximately 1.22 Å and carbon-nitrogen single bond lengths near 1.34 Å [6].
Crystal packing analysis reveals the presence of intermolecular hydrogen bonding networks, particularly involving nitrogen-hydrogen and carbon-hydrogen interactions [3] [5]. These interactions contribute to the overall stability of the crystalline lattice and influence the physical properties of the compound.
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide through detailed chemical shift analysis and correlation experiments [7] [8]. The ¹H nuclear magnetic resonance spectrum of related N,N-dimethyl-3-phenylisoquinoline-1-carboxamide exhibits characteristic signals that demonstrate the electronic environment of the isoquinoline framework [7].
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| Isoquinoline H-5 | 8.05 [7] | d | J = 8.5 [7] |
| Isoquinoline H-8 | 7.94 [7] | d | J = 8.5 [7] |
| Isoquinoline H-4 | 7.99 [7] | s | - [7] |
| Phenyl H-ortho | 8.05 [7] | d | J = 8.5 [7] |
| N-Methyl Groups | 3.21, 2.83 [7] | s | - [7] |
The aromatic proton signals for the isoquinoline system appear in the characteristic downfield region between 7.4-8.1 ppm [7] [8]. The phenyl ring protons exhibit typical aromatic chemical shifts with ortho protons appearing as doublets due to meta-coupling interactions [7]. The dimethylamino substituent generates two distinct singlet signals at 3.21 and 2.83 ppm, indicating restricted rotation around the carbon-nitrogen bond [7].
| Position | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Carbonyl Carbon | 168.3 [7] | Carboxamide C=O |
| Isoquinoline C-3 | 155.4 [7] | Quaternary aromatic |
| Isoquinoline C-1 | 150.0 [7] | Nitrogen-bearing carbon |
| Aromatic Carbons | 124.5-139.0 [7] | Phenyl and isoquinoline |
| N-Methyl Carbons | 38.5, 35.0 [7] | Dimethylamino |
The ¹³C nuclear magnetic resonance spectrum reveals the carbonyl carbon resonance at 168.3 ppm, characteristic of amide functionality [7]. The isoquinoline carbon framework exhibits signals distributed between 124.5-155.4 ppm, with quaternary carbons appearing at higher field compared to protonated carbons [7] [8]. The nitrogen-bearing isoquinoline carbon appears at 150.0 ppm, demonstrating the electronic influence of the heteroatom [7].
Two-dimensional correlation experiments including Heteronuclear Single Quantum Correlation and Heteronuclear Multiple Bond Correlation facilitate unambiguous assignment of carbon-hydrogen connectivities [9] [10]. These experiments confirm the structural assignments and reveal long-range coupling patterns characteristic of the isoquinoline framework [11].
Nuclear Overhauser Enhancement experiments provide critical information regarding the three-dimensional arrangement of atoms within N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide [12] [13]. These experiments detect through-space interactions between nuclei separated by distances up to 5 Å, enabling conformational analysis of the molecular framework.
The conformational behavior of isoquinoline carboxamides demonstrates significant influence from the carboxamide substituent orientation [13] [14]. Nuclear Overhauser Enhancement cross-peaks between the phenyl ring protons and isoquinoline aromatic protons indicate preferred conformational arrangements that minimize steric interactions [15].
| Interaction | Nuclear Overhauser Enhancement Intensity | Distance Estimate (Å) |
|---|---|---|
| Phenyl H-ortho to Isoquinoline H-4 | Medium [13] | 3.5-4.0 [13] |
| N-Methyl to Isoquinoline H-4 | Weak [13] | 4.5-5.0 [13] |
| Phenyl H-meta to Carboxamide | Strong [13] | 2.5-3.0 [13] |
The diastereoselectivity analysis reveals that the dimethylamino group adopts a preferred orientation that minimizes steric hindrance with the isoquinoline aromatic system [14]. The Nuclear Overhauser Enhancement data support a conformation where the phenyl ring is oriented to maximize π-π stacking interactions with the isoquinoline framework while maintaining optimal geometry for the carboxamide functionality [13].
Time-averaged conformational analysis demonstrates that the compound exists predominantly in a single conformational state in solution, with limited rotational freedom around the carbon-carbon bond connecting the phenyl substituent to the isoquinoline core [15] [13]. This conformational preference correlates with observed coupling constants and chemical shift patterns observed in the one-dimensional nuclear magnetic resonance spectra [15].
High-resolution mass spectrometry provides definitive molecular weight confirmation and structural validation for N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide [16] [17]. The technique enables accurate mass determination with precision typically exceeding 5 ppm, sufficient for unambiguous molecular formula assignment [18].
| Parameter | Value | Method |
|---|---|---|
| Molecular Ion [M+H]⁺ | 277.1336 [19] | Electrospray Ionization [17] |
| Calculated Mass | 276.1263 [20] | C₁₈H₁₆N₂O [20] |
| Mass Error | <2 ppm [17] | High-Resolution Analysis [17] |
| Base Peak | [M+H]⁺ [19] | Positive Ion Mode [17] |
The electrospray ionization process generates predominantly protonated molecular ions [M+H]⁺ at m/z 277, consistent with the molecular formula C₁₈H₁₆N₂O [17] [21]. High-resolution mass spectrometry analysis confirms the exact mass within acceptable error limits, validating the proposed molecular structure [17].
Collision-induced dissociation experiments reveal characteristic fragmentation patterns for isoquinoline carboxamides [22] [23] [19]. The primary fragmentation pathway involves loss of the dimethylamino group (-45 Da) to generate an acylium ion at m/z 232 [22] [19]. Secondary fragmentation includes loss of carbon monoxide (-28 Da) and formation of the protonated isoquinoline-3-carboxylic acid [19].
| Fragment Ion | m/z | Loss | Relative Intensity |
|---|---|---|---|
| [M+H]⁺ | 277 [19] | - | 100% [19] |
| [M-N(CH₃)₂]⁺ | 232 [19] | -45 Da [19] | 85% [19] |
| [M-CONH(CH₃)₂]⁺ | 204 [19] | -73 Da [19] | 60% [19] |
| Isoquinoline⁺ | 130 [19] | -147 Da [19] | 45% [19] |
The unusual fragmentation behavior of isoquinoline-3-carboxamides includes multiple reversible water adduct formations in the gas phase, leading to nominal mass losses that differ from expected fragmentation patterns [22] [24] [19]. This characteristic fragmentation provides a diagnostic tool for identifying isoquinoline carboxamide structures in complex mixtures [19] [25].